ethyl 4-aminopiperidine-4-carboxylate;oxalic acid
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Overview
Description
Ethyl 4-aminopiperidine-4-carboxylate; oxalic acid is a chemical compound with the molecular formula C8H16N2O2. It is also known as 1-Carbethoxy-4-aminopiperidine. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-aminopiperidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of N-Carbethoxy-4-piperidone with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base .
Industrial Production Methods
In industrial settings, the production of ethyl 4-aminopiperidine-4-carboxylate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and distillation, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 4-aminopiperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-aminopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of intracellular calcium levels, influencing various cellular processes. It may also interact with bacterial quorum sensing systems, affecting bacterial communication and behavior .
Comparison with Similar Compounds
Ethyl 4-aminopiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but may have different functional groups or substituents.
4-Aminopiperidine-4-carboxylic Acid: A cyclic alpha, alpha-disubstituted amino acid used in the preparation of water-soluble highly helical peptides.
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Used in the synthesis of dipeptidyl peptidase-4 inhibitors and other pharmaceuticals.
The uniqueness of ethyl 4-aminopiperidine-4-carboxylate lies in its specific functional groups and its versatility in various chemical reactions and applications.
Properties
CAS No. |
57612-00-7 |
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Molecular Formula |
C10H18N2O6 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 4-aminopiperidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C8H16N2O2.C2H2O4/c1-2-12-7(11)8(9)3-5-10-6-4-8;3-1(4)2(5)6/h10H,2-6,9H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LPWBYGAVRHAQQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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